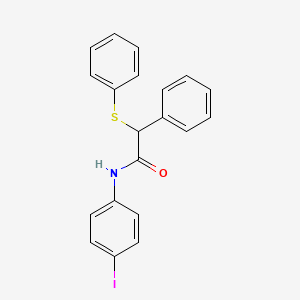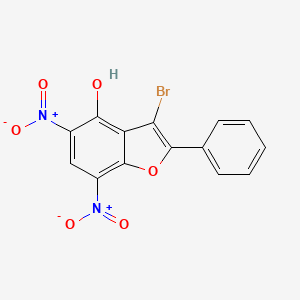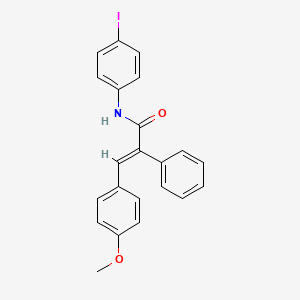
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as IMPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known to bind specifically to β-amyloid plaques in the brain, as well as to certain proteins involved in cancer cell growth and inflammation. This binding may interfere with the function of these proteins, leading to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its binding to β-amyloid plaques, it has also been found to bind to certain proteins involved in cancer cell growth and inflammation. This binding can lead to the inhibition of cancer cell growth and the reduction of inflammation.
实验室实验的优点和局限性
One of the major advantages of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its specificity for β-amyloid plaques, which makes it a useful diagnostic tool for Alzheimer's disease. It also has potential therapeutic uses in cancer and inflammatory diseases. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities for research purposes.
未来方向
There are several potential future directions for research on N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of focus could be on improving the synthesis method to increase the yield of the compound. Another direction could be on further exploring the therapeutic potential of this compound in cancer and inflammatory diseases. Additionally, research could be conducted on the use of this compound in combination with other compounds for enhanced therapeutic effects. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its interactions with β-amyloid plaques and other proteins.
合成方法
The synthesis of N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of 4-iodoaniline, 4-methoxybenzaldehyde, and cinnamic acid in the presence of a base catalyst. The resulting compound is purified using column chromatography. The yield of this compound is typically around 70%.
科学研究应用
N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a diagnostic tool for Alzheimer's disease. This compound has been found to bind specifically to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding can be visualized using imaging techniques such as positron emission tomography (PET), allowing for early detection and monitoring of the disease.
In addition to its diagnostic applications, this compound has also been studied for its potential therapeutic uses. It has been found to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18INO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXZXLGNGJECPY-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
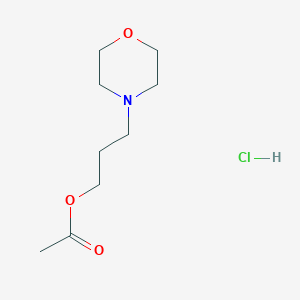
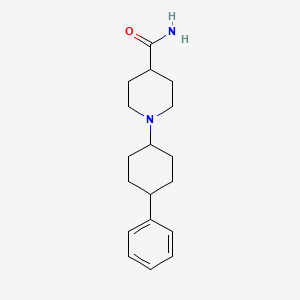
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
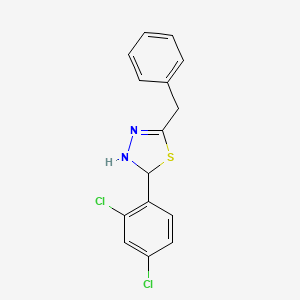
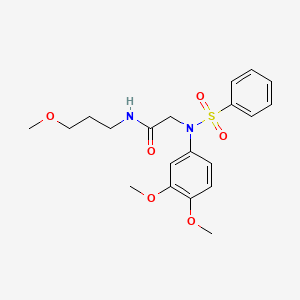
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
![3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)
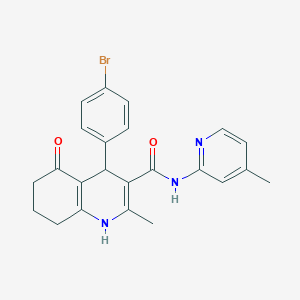

![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)
